molecular formula C9H5Br2N B189536 3,4-Dibromoisoquinoline CAS No. 36963-44-7

3,4-Dibromoisoquinoline

Cat. No. B189536
CAS RN: 36963-44-7
M. Wt: 286.95 g/mol
InChI Key: QEYCAHPFXWCHRT-UHFFFAOYSA-N
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Description

3,4-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It has a molecular weight of 286.95 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 3,4-Dibromoisoquinoline and related compounds often involves the Bischler-Napieralski reaction . A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .


Molecular Structure Analysis

The InChI code for 3,4-Dibromoisoquinoline is 1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

3,4-Dibromoisoquinoline is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 286.95 .

Scientific Research Applications

Antimicrobial Applications

  • Scientific Field: Medicinal Chemistry
  • Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of quinazoline derivatives, which have shown antimicrobial activities against Gram-positive, Gram-negative bacterial strains and fungi strains .
  • Methods of Application: The compounds were prepared via various cyclized reagents . The structures of the quinazoline derivatives have been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .
  • Results: Some of the synthesized derivatives displayed a moderate antimicrobial activity in comparison with reference drugs . The pyrimidoquinazoline derivative elicited the highest activity .

Electrosynthesis

  • Scientific Field: Electrochemistry
  • Application Summary: 3,4-Dibromoisoquinoline has been involved in the electrosynthesis of 3,4-dihydroisoquinoline, accompanied with hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts .
  • Methods of Application: The Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .
  • Results: The selectivity of DHIQ was improved to nearly 100%, much higher than that of its pure Ni counterpart . Moreover, the assembled flow-cell device with CC@CoNi-LDH anode and CC@CoNi-NC cathode only requires low cell voltage and electricity consumption of 1.6 V and 3.50 kWh per cubic meter of H2 (@25 mA·cm −2) .

Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,4-Dibromoisoquinoline has been used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .
  • Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
  • Results: A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .

Synthesis of Isoquinolines and Isoquinolin-1(2H)-ones

  • Scientific Field: Organic Chemistry
  • Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of isoquinolines and isoquinolin-1(2H)-ones, which are found in many natural products and synthetic pharmaceuticals .
  • Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either isoquinolines and isoquinolin-1(2H)-ones under different conditions . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
  • Results: The methodology has proved to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .

Safety And Hazards

The safety information for 3,4-Dibromoisoquinoline includes pictograms GHS07, a signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3,4-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYCAHPFXWCHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20309880
Record name 3,4-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromoisoquinoline

CAS RN

36963-44-7
Record name 36963-44-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-dibromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20309880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GM Sanders, M Van Dijk… - Recueil des Travaux …, 1974 - Wiley Online Library
Both 1‐ and 3‐bromoisoquinoline are converted by potassium amide in liquid ammonia into the corresponding amino derivatives in excellent yields. It is shown that the amination of 3‐…
Number of citations: 34 onlinelibrary.wiley.com
J Jacobus - The Journal of Organic Chemistry, 1973 - ACS Publications
5-Nitroisoquinoline 1 0.314 29.4 42.5 13.6 4.7 4, 6-Dmitroisoquinolined 2 0.640 22.8 27.7 5.3 3.4 5.4 3, 4-Dibronaoisoquinoline 3 0.222 2.2 1.8 3-Methylisoquinoline 4 0.203 17.3 22.1 “ …
Number of citations: 22 pubs.acs.org
A Van Veldhuizen, M Van Dijk… - Organic Magnetic …, 1980 - Wiley Online Library
Chemical shifts and substituent chemical shift (SCS) effects are reported for 21 monosubstituted iso‐quinolines, carrying a halogeno, amino, piperidino or ethoxy group in position 1, 3 …
Z Xu, QT Liu, X Wang, Q Liu, D Hean, KC Chou… - Chemical …, 2020 - pubs.rsc.org
Simple structural modifications using oxidation and methylation of a quinoline-containing diarylethene result in dramatic variation of photophysical properties. Turn-on fluorescence, …
Number of citations: 27 pubs.rsc.org
MD Nair, MS Premila, FD Popp, FF Duarte… - Wiley Online Library
A large number of alkaloids and other natural products carry the isoquinoline skeleton. These natural products provide the basis for many intensive efforts towards the development of …
Number of citations: 0 onlinelibrary.wiley.com
RL Atkins, DW Moore, RA Henry - The Journal of Organic …, 1973 - ACS Publications
Research efforts in this laboratory have led to the synthesis of a number of substituted isoquinolines. The determination of the position of substitution in these and other heterocyclic …
Number of citations: 11 pubs.acs.org
FG Kathawala, GM Coppola, HF Schuster - 2009 - books.google.com
Page 1 The Chemistry of Heterocyclic Compounds FG Kathawala Page 2 ISOQUINOLINES. PART TWO Edited by FG Kathawala Gary M. Coppola Herbert F. Schustel' SANDOZ …
Number of citations: 0 books.google.com
D Sun, R Gao, Q Liao, Z Meng… - ACS Applied Nano …, 2022 - ACS Publications
An efficient nicotinamide adenine dinucleotide (NADH) regeneration system is of great significance for the application of oxidoreductase-catalyzed reactions. Photochemical …
Number of citations: 4 pubs.acs.org
AFGLOWG UIDED, C ETER - GRADUATE SCHOOL - search.proquest.com
W e have investigated extending the LIAD technique for use in a flowing-afterglow guided-ion beam apparatus. This could allow the examination of reactions of ions with neutral non-…
Number of citations: 0 search.proquest.com

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